molecular formula C16H16BrNO2 B5340421 N-[2-(benzyloxy)ethyl]-2-bromobenzamide

N-[2-(benzyloxy)ethyl]-2-bromobenzamide

Cat. No.: B5340421
M. Wt: 334.21 g/mol
InChI Key: HTYKNAJHKXPGJT-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)ethyl]-2-bromobenzamide is an organic compound that features a benzamide core substituted with a benzyloxyethyl group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)ethyl]-2-bromobenzamide typically involves the reaction of 2-bromobenzoyl chloride with 2-(benzyloxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)ethyl]-2-bromobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of N-[2-(benzyloxy)ethyl]-2-aminobenzamide or N-[2-(benzyloxy)ethyl]-2-thiobenzamide.

    Oxidation: Formation of N-[2-(benzyloxy)ethyl]-2-bromobenzaldehyde or N-[2-(benzyloxy)ethyl]-2-bromobenzoic acid.

    Reduction: Formation of N-[2-(benzyloxy)ethyl]-2-bromoaniline.

Scientific Research Applications

N-[2-(benzyloxy)ethyl]-2-bromobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)ethyl]-2-bromobenzamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromine atom can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzyloxy)ethyl]-2-chlorobenzamide
  • N-[2-(benzyloxy)ethyl]-2-fluorobenzamide
  • N-[2-(benzyloxy)ethyl]-2-iodobenzamide

Uniqueness

N-[2-(benzyloxy)ethyl]-2-bromobenzamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity towards certain biological targets compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

2-bromo-N-(2-phenylmethoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-15-9-5-4-8-14(15)16(19)18-10-11-20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYKNAJHKXPGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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